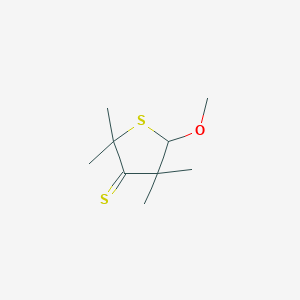![molecular formula C13H15N3O3 B14458375 N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide CAS No. 75304-29-9](/img/structure/B14458375.png)
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is a chemical compound with the molecular formula C13H15N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazenyl group attached to a phenyl ring, further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetoacetanilide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to generate the diazonium salt, which is then reacted with acetoacetanilide under alkaline conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE
- 4-(2-hydroxy-5-methylphenylazo)acetanilide
Uniqueness
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
75304-29-9 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)13(9(2)18)16-15-12-6-4-11(5-7-12)14-10(3)19/h4-7,13H,1-3H3,(H,14,19) |
InChI Key |
YAAHLUSQWSMESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


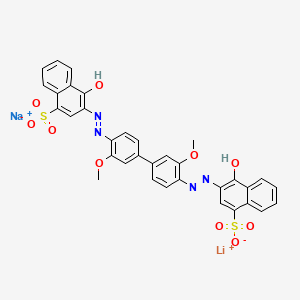
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)

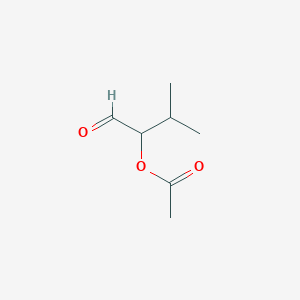
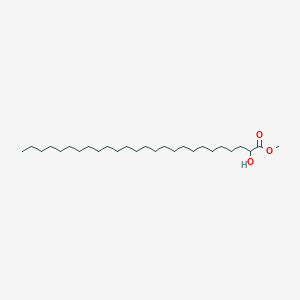
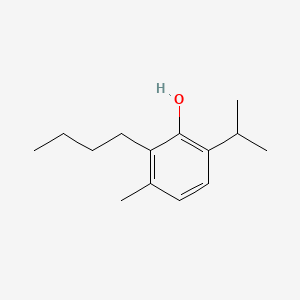
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)


